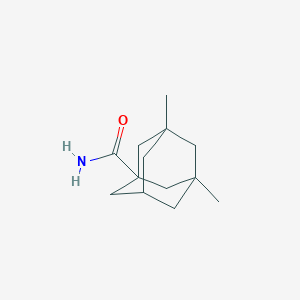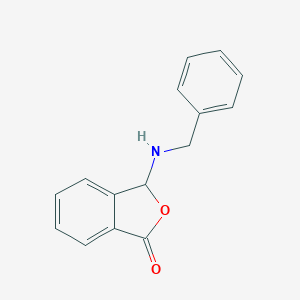![molecular formula C26H23N3O5S B241884 Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241884.png)
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a synthetic derivative of chromeno[2,3-c]pyrrole, which has been reported to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate exerts its biological activities by inhibiting various signaling pathways involved in cancer cell proliferation and survival. This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to possess various biochemical and physiological effects. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation.
実験室実験の利点と制限
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and has good stability. It can be easily modified to produce analogs with different biological activities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several potential future directions. One of the future directions is to investigate its potential applications in other diseases, such as viral infections and autoimmune diseases. Another future direction is to develop more potent analogs with improved bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
合成法
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can be synthesized using a multi-step reaction process. The first step involves the synthesis of 5-isobutyl-1,3,4-thiadiazol-2-amine by reacting isobutylamine with thiosemicarbazide. The second step involves the synthesis of 7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole by reacting 3-acetyl-2H-chromen-2-one with malononitrile and ammonium acetate. The final step involves the coupling of 5-isobutyl-1,3,4-thiadiazol-2-amine with 7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole using methyl 4-bromobenzoate as a coupling agent.
科学的研究の応用
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been reported to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been extensively studied for its potential applications in cancer treatment. It has been reported to inhibit the proliferation of various cancer cells, including breast cancer, lung cancer, and colorectal cancer cells. Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
特性
製品名 |
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate |
|---|---|
分子式 |
C26H23N3O5S |
分子量 |
489.5 g/mol |
IUPAC名 |
methyl 4-[7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H23N3O5S/c1-13(2)11-19-27-28-26(35-19)29-21(15-6-8-16(9-7-15)25(32)33-4)20-22(30)17-12-14(3)5-10-18(17)34-23(20)24(29)31/h5-10,12-13,21H,11H2,1-4H3 |
InChIキー |
RGHNELAKWYILST-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)C(=O)OC |
正規SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241803.png)


![1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B241811.png)
![3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241818.png)
![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)
![6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)
![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)

![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241852.png)
![7-Bromo-1-(2-fluorophenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241853.png)
![9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241866.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241874.png)